1-(2-Methylacryloyl)-L-proline
Overview
Description
1-(2-Methylacryloyl)-L-proline is a chemical compound known for its unique structure and properties It is a derivative of proline, an amino acid, and features a propenyl group attached to the nitrogen atom of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of D-proline with 2-methyl-1-oxo-2-propen-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylacryloyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, where nucleophiles like amines or thiols replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(2-Methylacryloyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving proline metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylacryloyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
1-(2-Methyl-1-oxo-2-propen-1-yl)-L-proline: The L-isomer of the compound, which may have different biological activity and properties.
1-(2-Methyl-1-oxo-2-propen-1-yl)-glycine: A similar compound with glycine instead of proline, affecting its reactivity and applications.
Uniqueness: 1-(2-Methylacryloyl)-L-proline is unique due to its specific structure, which combines the properties of proline with the reactivity of the propenyl group
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13) |
InChI Key |
SJAYUJDJZUWFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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